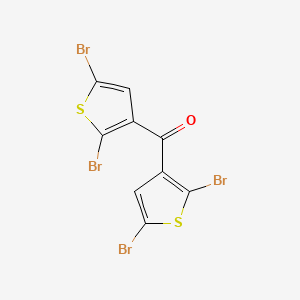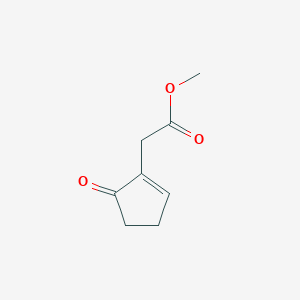
Methyl (5-oxocyclopent-1-en-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (5-oxocyclopent-1-en-1-yl)acetate is an organic compound with the molecular formula C8H10O3. It is a methyl ester derivative of 5-oxocyclopent-1-en-1-yl acetic acid. This compound is known for its unique structure, which includes a cyclopentenone ring fused with an acetate group. It has various applications in organic synthesis and is a valuable intermediate in the production of pharmaceuticals and other fine chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (5-oxocyclopent-1-en-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of cyclopentenone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester .
Another method involves the Friedel-Crafts acylation of furan with 2,9-oxonanedione, followed by methylation and subsequent reduction. This method is particularly useful for producing intermediates for pharmaceuticals .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (5-oxocyclopent-1-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Methyl (5-oxocyclopent-1-en-1-yl)acetate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly prostaglandin analogs.
Wirkmechanismus
The mechanism of action of methyl (5-oxocyclopent-1-en-1-yl)acetate involves its interaction with molecular targets through Michael addition. The compound forms covalent bonds with the SH groups of core proteins, leading to the loss of their basic biochemical functions. This mechanism is particularly relevant in its anticancer activity, where it disrupts the function of proteins involved in cell division and survival .
Vergleich Mit ähnlichen Verbindungen
Methyl (5-oxocyclopent-1-en-1-yl)acetate can be compared with other similar compounds, such as:
Methyl (S)-(5-methylidene-4-oxocyclopent-2-en-1-yl)acetate: This compound is a pharmacologically important subunit of cross-conjugated cyclopentenone prostaglandins and has similar biological activities.
Methyl dihydrojasmonate: Known for its use in fragrances, it shares a similar cyclopentenone structure but differs in its applications.
These comparisons highlight the unique properties and applications of this compound in various fields.
Eigenschaften
CAS-Nummer |
57026-61-6 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
methyl 2-(5-oxocyclopenten-1-yl)acetate |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)5-6-3-2-4-7(6)9/h3H,2,4-5H2,1H3 |
InChI-Schlüssel |
WCSCLKCGVJYBBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


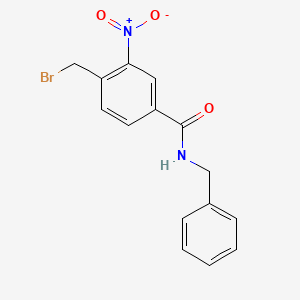
silane](/img/structure/B14630402.png)
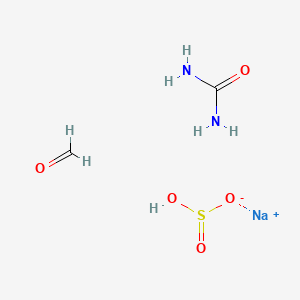
![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)

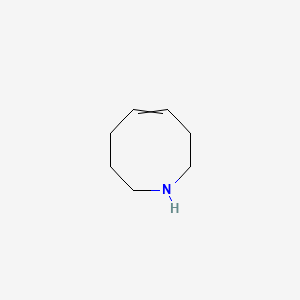
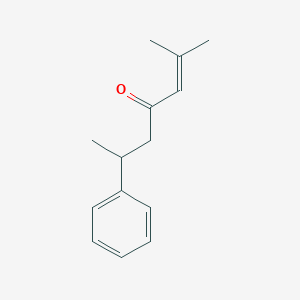

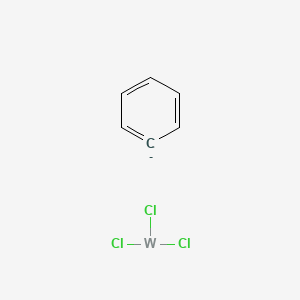

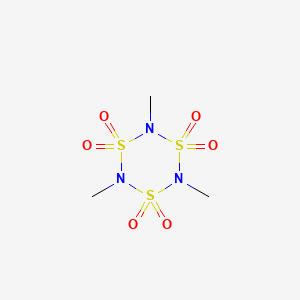
![[Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate](/img/structure/B14630462.png)
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene](/img/structure/B14630471.png)
